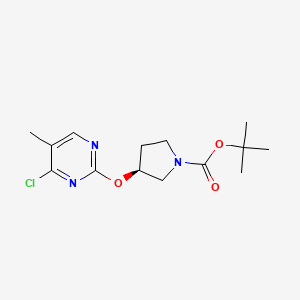
(S)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H20ClN3O3 and its molecular weight is 313.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a chloro-substituted pyrimidine moiety. This compound's potential biological activities make it a candidate for further research in various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications.
Chemical Structure and Properties
The chemical formula of this compound is C14H20ClN3O3 with a molecular weight of 313.78 g/mol. The presence of the chloro and methyl substituents on the pyrimidine ring is believed to enhance its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H20ClN3O3 |
| Molecular Weight | 313.78 g/mol |
| CAS Number | 1261235-31-7 |
| Density | 1.3 ± 0.1 g/cm³ |
| Boiling Point | 436.5 ± 55.0 °C at 760 mmHg |
Antimicrobial Activity
Compounds structurally related to this compound have shown effectiveness against various bacterial strains. For instance, derivatives containing similar pyrimidine structures have been reported to exhibit significant antimicrobial properties, potentially through mechanisms involving disruption of bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Research indicates that certain analogs of this compound may possess anticancer properties. A study highlighted the cytotoxic effects of pyrrolidine derivatives against various cancer cell lines, suggesting that the unique structural features of this compound could facilitate interactions with cellular targets involved in cancer proliferation and survival pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Similar pyrimidine derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. For example, studies have reported IC50 values for COX-2 inhibition in the low micromolar range for related compounds, suggesting that this compound may exhibit comparable activity .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be better understood through structure–activity relationship studies. The following table summarizes some key findings regarding related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Chloro-5-methylpyrimidine | Chloro and methyl groups on pyrimidine | Antimicrobial |
| Pyrrolidine derivative A | Similar pyrrolidine structure | Anticancer |
| Pyrimidine derivative B | Different substituents on pyrimidine | Anti-inflammatory |
These findings suggest that modifications to the core structure can significantly impact the pharmacological profile of these compounds.
Case Studies and Empirical Data
A recent study investigated the anti-inflammatory effects of several pyrimidine derivatives, including those resembling this compound. The results indicated that specific substitutions could enhance COX inhibition potency, with some derivatives showing ED50 values comparable to established anti-inflammatory drugs like indomethacin .
属性
IUPAC Name |
tert-butyl (3S)-3-(4-chloro-5-methylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O3/c1-9-7-16-12(17-11(9)15)20-10-5-6-18(8-10)13(19)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWINDAUYBILPGN-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)OC2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1Cl)O[C@H]2CCN(C2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














